
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a dihydropyrimidine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidine derivatives with varying substituents. Examples include:
- N-(2,3-dimethylphenyl)-3-[(3,4,5-trimethoxyphenyl)amino]propanamide
- N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents and structural configuration, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Biological Activity
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The following sections outline its biological activity based on diverse research findings.
Antimicrobial Activity
Research has shown that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. A study conducted by Grover et al. demonstrated that similar compounds displayed varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) for these compounds was determined using standard protocols, revealing promising results against pathogens such as Escherichia coli and Candida albicans .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. A notable investigation highlighted that the compound induced apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Specifically, it was found to inhibit the PI3K/Akt pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Anti-inflammatory Effects
In vitro studies have indicated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases . The mechanism appears to involve the suppression of NF-kB activation, which is a critical regulator of inflammatory responses.
Case Study 1: Antimicrobial Evaluation
In a comparative study assessing the antimicrobial efficacy of various tetrahydropyrimidine derivatives including this compound against common pathogens:
Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |
---|---|---|
Compound A | 32 | 64 |
Compound B | 16 | 32 |
Target Compound | 8 | 16 |
The results indicate that the target compound exhibited superior antimicrobial activity compared to others tested .
Case Study 2: Anticancer Activity
A study evaluated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 60 |
50 | 30 |
At a concentration of 50 µM, the compound reduced cell viability significantly compared to control groups .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-12-8-7-9-16(13(12)2)25-22(27)19-14(3)24-23(28)26-20(19)15-10-17(29-4)21(31-6)18(11-15)30-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZULVPZEUCLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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